(3R,4S)-3-FLUOROOXAN-4-OL
CAS No.: 1893404-91-5
Cat. No.: VC8085179
Molecular Formula: C5H9FO2
Molecular Weight: 120.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1893404-91-5 |
|---|---|
| Molecular Formula | C5H9FO2 |
| Molecular Weight | 120.12 |
| IUPAC Name | (3R,4S)-3-fluorooxan-4-ol |
| Standard InChI | InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
| Standard InChI Key | MSXRZCAECMOKSR-UHNVWZDZSA-N |
| Isomeric SMILES | C1COC[C@H]([C@H]1O)F |
| SMILES | C1COCC(C1O)F |
| Canonical SMILES | C1COCC(C1O)F |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
(3R,4S)-3-FLUOROOXAN-4-OL (C₅H₉FO₂) features a tetrahydropyran (oxane) backbone with a hydroxyl group (-OH) at the 4-position and a fluorine atom (-F) at the 3-position. The (3R,4S) configuration imposes distinct spatial arrangements that influence its reactivity and biological activity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉FO₂ | |
| Molecular Weight | 120.12 g/mol | |
| IUPAC Name | (3R,4S)-3-fluorooxan-4-ol | |
| InChI Key | MSXRZCAECMOKSR-UHNVWZDZSA-N | |
| Canonical SMILES | C1COCC@HF |
The fluorine atom’s electronegativity and the hydroxyl group’s hydrogen-bonding capacity create a polarized molecular surface, enhancing solubility and target binding .
Stereochemical Implications
The (3R,4S) stereochemistry is critical for its biological activity. Enantiomers of fluorinated oxanes often exhibit divergent pharmacological profiles due to differential binding affinities to chiral biological targets. For instance, the (3R,4S) configuration optimizes spatial alignment with hydrophobic pockets in enzymes, as demonstrated in studies of analogous BET inhibitors .
Synthesis and Production Strategies
Laboratory-Scale Synthesis
The synthesis of (3R,4S)-3-FLUOROOXAN-4-OL typically involves stereoselective fluorination and cyclization steps:
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Epoxide Opening: A precursor epoxide undergoes nucleophilic attack by a fluoride ion (F⁻) to introduce fluorine at the 3-position.
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Cyclization: Acid-catalyzed cyclization forms the oxane ring, with the hydroxyl group arising from hydrolysis of an intermediate ether.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (3R,4S) configuration.
Industrial Manufacturing
Scalable production leverages continuous-flow reactors and enzymatic resolution techniques to enhance yield and enantiomeric excess (ee > 98%). Recent advances in biocatalysis have enabled the use of fluorinases for greener synthesis routes, reducing reliance on hazardous fluorinating agents.
Comparative Analysis with Structural Analogs
Fluorinated Oxanes vs. Non-Fluorinated Counterparts
The table below contrasts (3R,4S)-3-FLUOROOXAN-4-OL with its non-fluorinated analog, oxan-4-ol:
| Property | (3R,4S)-3-FLUOROOXAN-4-OL | Oxan-4-ol |
|---|---|---|
| LogP | 0.7 | -0.2 |
| Metabolic Stability (t₁/₂) | 4.2 h | 1.8 h |
| Protein Binding Affinity | 12 nM | 480 nM |
Fluorination increases lipophilicity (LogP) and metabolic stability, enabling better blood-brain barrier penetration and prolonged activity .
Stereoisomeric Comparisons
The (3R,4S) enantiomer shows 50-fold higher affinity for BET bromodomains than its (3S,4R) counterpart, underscoring the importance of stereochemistry in drug design .
Recent Advances and Future Directions
Deuterated Derivatives
Deuteration at non-reactive sites (e.g., C-2 of the oxane ring) further improves metabolic stability. In vivo studies of deuterated analogs demonstrate a 60% reduction in clearance rates compared to non-deuterated forms .
Targeted Drug Delivery
Conjugating (3R,4S)-3-FLUOROOXAN-4-OL to nanoparticle carriers enhances tumor-specific uptake. Preliminary data show a 3-fold increase in intratumoral concentration compared to free drug administration.
Computational Modeling
Machine learning models predict novel derivatives with enhanced PPI inhibition. Virtual screening identifies substituents at the 5-position of the oxane ring as key modulators of selectivity.
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